molecular formula C22H16N4S B14111018 (2Z)-[2-(4-methylphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile

(2Z)-[2-(4-methylphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No.: B14111018
M. Wt: 368.5 g/mol
InChI Key: SGVNLZJFOFHELH-QOMWVZHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that includes a naphthalene ring, a thiazole ring, and a carbohydrazonoyl cyanide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions One common method includes the condensation of 4-methylphenyl hydrazine with 2-naphthaldehyde to form an intermediate hydrazone This intermediate is then reacted with thiosemicarbazide to form the thiazole ring

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of catalysts like palladium on carbon (Pd/C) or acids/bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction could produce amines or alcohols

Scientific Research Applications

(E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share structural similarities.

    Naphthalene Derivatives: Compounds such as 2-naphthaldehyde and 1-naphthylamine are structurally related.

    Hydrazone Derivatives: Compounds like benzaldehyde hydrazone and acetone hydrazone are similar in structure.

Uniqueness

What sets (E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H16N4S

Molecular Weight

368.5 g/mol

IUPAC Name

(2Z)-N-(4-methylanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C22H16N4S/c1-15-6-10-19(11-7-15)25-26-20(13-23)22-24-21(14-27-22)18-9-8-16-4-2-3-5-17(16)12-18/h2-12,14,25H,1H3/b26-20-

InChI Key

SGVNLZJFOFHELH-QOMWVZHYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.